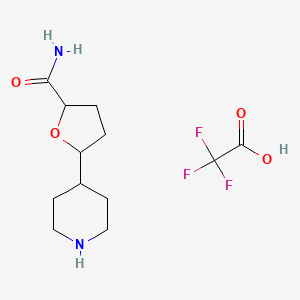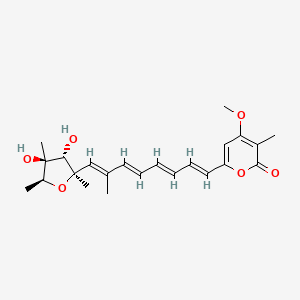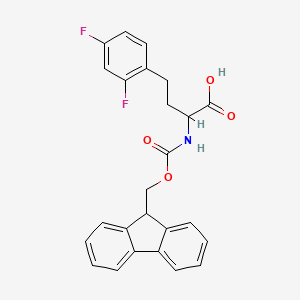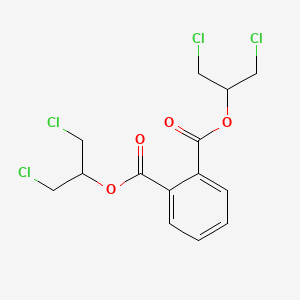
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is a synthetic compound that belongs to the class of oxolane carboxamides
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Rac-(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäureamid-Trifluoressigsäure umfasst in der Regel die folgenden Schritte:
Bildung des Oxolanrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erzielt werden.
Einführung der Piperidinylgruppe: Dieser Schritt kann nucleophile Substitutionsreaktionen beinhalten, bei denen ein Piperidinderivat eingeführt wird.
Carbonsäureamidbildung: Dies kann durch Amidbindungsbildungsreaktionen unter Verwendung von Carbonsäurederivaten und Aminen erfolgen.
Trifluoressigsäureaddition: Der letzte Schritt beinhaltet die Zugabe von Trifluoressigsäure, um das Trifluoressigsäuresalz zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren können die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung von Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Piperidinylgruppe.
Reduktion: Reduktionsreaktionen können am Oxolanring oder an der Carbonsäureamidgruppe auftreten.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können die Piperidinyl- oder Oxolanringe modifizieren.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein in der organischen Synthese verwendet.
Biologie: Potenzielle Verwendung bei der Untersuchung biologischer Pfade und Mechanismen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, z. B. in der Arzneimittelentwicklung.
Industrie: Verwendung bei der Herstellung von Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von Rac-(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäureamid-Trifluoressigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dies können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäureamid: Fehlt die Trifluoressigsäurekomponente.
(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäure: Enthält eine Carbonsäuregruppe anstelle eines Carbonsäureamids.
(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäureamid-Hydrochlorid: Enthält ein Hydrochloridsalz anstelle von Trifluoressigsäure.
Einzigartigkeit
Rac-(2R,5S)-5-(Piperidin-4-yl)oxolan-2-carbonsäureamid-Trifluoressigsäure ist aufgrund des Vorhandenseins der Trifluoressigsäurekomponente einzigartig, die ihre Löslichkeit, Stabilität und Reaktivität beeinflussen kann. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und kann in bestimmten Anwendungen spezifische Vorteile bieten.
Eigenschaften
Molekularformel |
C12H19F3N2O4 |
|---|---|
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7) |
InChI-Schlüssel |
NUKRSDYYBNPSPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)









